![molecular formula C8H11ClN2S B1490376 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090852-16-5](/img/structure/B1490376.png)

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

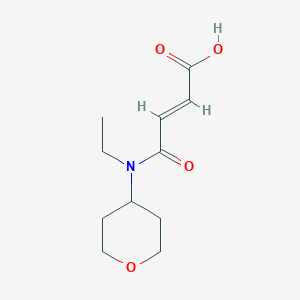

Pyrazole is a simple aromatic ring organic compound that belongs to the heterocyclic diazole series. It is characterized by a 5-member ring structure composed of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

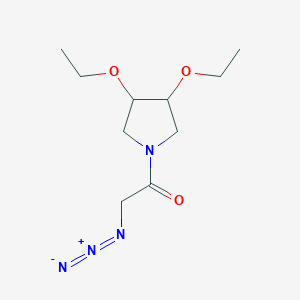

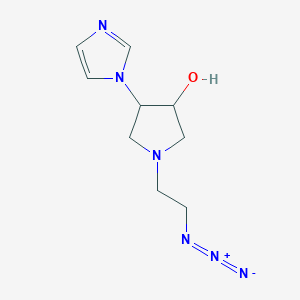

Pyrazole derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The structure of pyrazole consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用

Antibacterial and Antifungal Activities

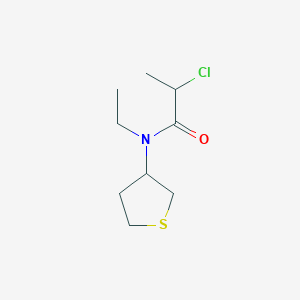

Pyrazole derivatives have been examined for their potential in treating bacterial and fungal infections due to their bioactive properties .

Eco-Friendly Synthesis

Advancements in the synthesis of pyrazole derivatives emphasize eco-friendly attributes using non-toxic, thermally stable, and cost-effective catalysts .

Synthetic Routes Advancements

Recent studies have focused on developing innovative synthetic routes for pyrazole derivatives, enhancing the efficiency and selectivity of these processes .

Pharmacological Activities

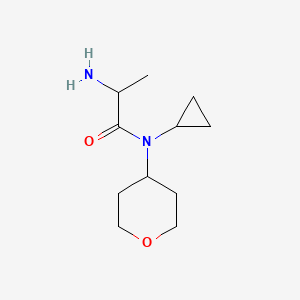

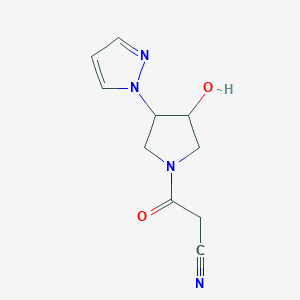

Pyrazole derivatives are being explored for various pharmacological activities, including inhibition profiles against certain enzymes which could lead to potential medical applications .

Multicomponent Synthesis Strategies

The pyrazole nucleus is synthesized using various strategies such as multicomponent approaches and cyclocondensation, highlighting the versatility of this compound in chemical synthesis .

作用機序

Target of Action

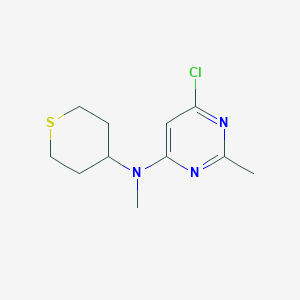

Similar compounds, such as pyrazole-thiazole carboxamide derivatives, have been found to inhibit succinate dehydrogenase (sdh) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .

Mode of Action

Succinate Dehydrogenase Inhibitors (SDHIs) can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle by inhibiting the action of Succinate Dehydrogenase . This inhibition disrupts the energy production in the pathogenic bacteria, leading to their death .

Result of Action

Based on the mode of action, it can be inferred that the compound likely leads to the death of pathogenic bacteria by disrupting their energy production .

Safety and Hazards

将来の方向性

The field of pyrazole derivatives synthesis is witnessing significant progress with the integration of green methodologies. These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

特性

IUPAC Name |

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHXHOOCQCMCAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CSCCC2=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

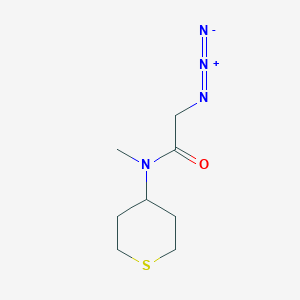

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

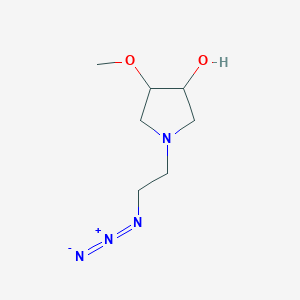

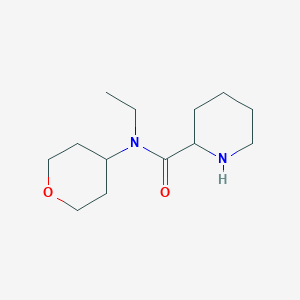

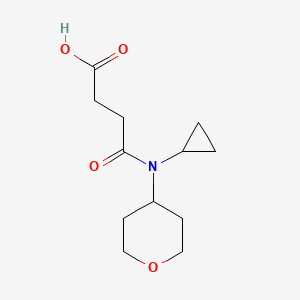

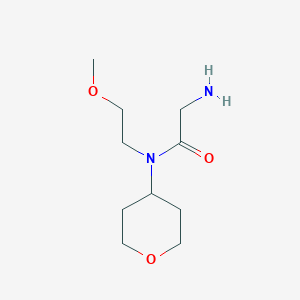

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)

![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)